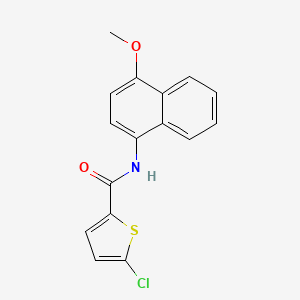

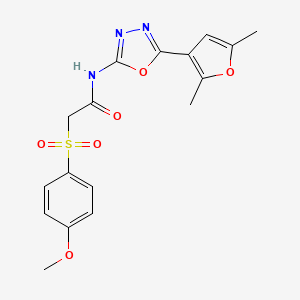

![molecular formula C7H8N4OS B2557118 5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 1004644-22-7](/img/structure/B2557118.png)

5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazole derivatives, such as “5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol”, are a class of organic compounds that have been extensively studied due to their wide range of biological activities . They are characterized by a five-membered ring structure containing two nitrogen atoms .

Molecular Structure Analysis

Pyrazole derivatives are characterized by a flat and rigid structure, and thermal stability . The specific molecular structure of “this compound” is not available in the literature I have access to.

Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse and depend on the specific structure of the compound . The specific chemical reactions for “this compound” are not available in the literature I have access to.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For pyrazole derivatives, these properties can vary widely . The specific physical and chemical properties for “this compound” are not available in the literature I have access to.

Scientific Research Applications

Corrosion Inhibition

5-[(5-Methyl-1H-Pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol and its derivatives have been studied for their corrosion inhibition properties. For example, a study conducted by Ammal, Prajila, and Joseph (2018) evaluated the corrosion inhibition ability of similar 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid using various methods, including gravimetric, electrochemical, SEM, and computational approaches. The findings suggested protective layer formation and mixed-type behavior of these inhibitors (Ammal, Prajila, & Joseph, 2018).

Antimicrobial Activity

The antimicrobial properties of this compound and related compounds have been explored in several studies. For instance, Tien et al. (2016) investigated the antibacterial activity of derivatives containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycles, demonstrating their effectiveness against bacteria, mold, and yeast (Tien et al., 2016).

Fungicidal Applications

Compounds structurally related to this compound have shown potential in fungicidal applications. A study by Chen, Li, and Han (2000) reported on the synthesis and fungicidal activity of similar compounds against Rhizoctonia solani, a major disease-causing agent in rice (Chen, Li, & Han, 2000).

Antioxidant and Analgesic Activities

The antioxidant and analgesic properties of compounds containing the 5-methyl-1H-pyrazol moiety, similar to the subject compound, have been examined. Karrouchi et al. (2016) synthesized Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole and reported significant in vivo analgesic and in vitro antioxidant properties (Karrouchi et al., 2016).

Mechanism of Action

Pyrazole derivatives have been found to exhibit various biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer activities . The specific mechanism of action for “5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol” is not available in the literature I have access to.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Pyrazole derivatives can have varying levels of toxicity . The specific safety and hazards for “5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol” are not available in the literature I have access to.

properties

IUPAC Name |

5-[(5-methylpyrazol-1-yl)methyl]-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4OS/c1-5-2-3-8-11(5)4-6-9-10-7(13)12-6/h2-3H,4H2,1H3,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVMQKHHSTYRIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1CC2=NNC(=S)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S)-1,2-Diphenylethane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);dichloride](/img/structure/B2557038.png)

![2-(4-Ethoxyphenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2557042.png)

![N-(3,5-difluorobenzyl)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2557043.png)

![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazole-2-thiol](/img/structure/B2557044.png)

![Methyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B2557048.png)

![[1-(2,3-Dimethylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2557051.png)

![1-[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2557053.png)

![2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2557055.png)

![N1-(4-ethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2557057.png)